Product packaging for DL-Arginine hydrochloride(Cat. No.:CAS No. 32042-43-6)

DL-Arginine hydrochloride

Cat. No.: B3028774
CAS No.: 32042-43-6
M. Wt: 210.66 g/mol
InChI Key: KWTQSFXGGICVPE-UHFFFAOYSA-N
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Description

Stereochemical Considerations and Racemic Nature of DL-Arginine Hydrochloride

The defining characteristic of this compound is its racemic composition, which has significant implications for its chemical behavior and application, particularly in contrast to its individual enantiomeric forms. nih.govscientificlabs.ie

Differentiation from L-Arginine and D-Arginine Enantiomers

Arginine, like most amino acids (with the exception of glycine), is a chiral molecule. This means it exists in two non-superimposable mirror-image forms, known as enantiomers: L-arginine and D-arginine. nih.gov The "L" and "D" designations refer to the spatial arrangement of the atoms around the chiral carbon center.

L-Arginine: This is the naturally occurring and biologically active form of the amino acid. wikipedia.orgnih.gov It is the enantiomer utilized by living organisms for protein synthesis and a wide array of metabolic functions. nih.govnih.gov

D-Arginine: This is the non-proteinogenic enantiomer, meaning it is not naturally incorporated into proteins. scientificlabs.ie While not as prevalent or functionally diverse as its L-counterpart, D-arginine can be found in some microorganisms and has been a subject of research for its own unique properties.

DL-arginine is a 1:1 mixture of L-arginine and D-arginine, making it a racemic mixture. scientificlabs.ie This combination results in a compound that is optically inactive, as the equal and opposite optical rotations of the two enantiomers cancel each other out.

Implications of Racemic Composition in Research Applications

The racemic nature of this compound dictates its use primarily in non-biological or specific research contexts where the stereochemistry is either not critical or is the subject of investigation itself.

Physicochemical Analysis: DL-arginine is utilized in studies focused on the physicochemical properties of amino acids, such as complexation dynamics and crystal structure formation. scientificlabs.ie The presence of both enantiomers can influence crystallization behavior, leading to the formation of racemic compounds or conglomerates. acs.orgacs.org

Enzyme Specificity Studies: In enzymology, DL-arginine can be used to investigate the enantioselectivity of enzymes. For instance, studies have explored how enzymes like L-arginase selectively act on the L-enantiomer within the racemic mixture, leaving the D-enantiomer. google.com

Chemical Synthesis: In chemical synthesis, DL-arginine can serve as a starting material where the final product does not require a specific stereoisomer.

Antimicrobial Research: Research has been conducted on coordination polymers of both L- and DL-arginine with metal salts to investigate their antimicrobial properties, exploring the effect of chirality on their activity. nih.govmdpi.com

Significance of Hydrochloride Salt Formation in Enhancing Solubility and Stability

The conversion of DL-arginine into its hydrochloride salt is a common practice in chemical and pharmaceutical preparations to improve its physical properties. chemicalbook.compatsnap.comscigroundbio.com

The key advantages of forming the hydrochloride salt include:

Enhanced Solubility: L-arginine itself has limited solubility in water at a neutral pH. The hydrochloride salt form, however, is highly soluble in water. chemicalbook.comscigroundbio.com This increased solubility is crucial for preparing aqueous solutions for research and other applications. ontosight.ai

Improved Stability: The hydrochloride salt of arginine is a stable compound under normal conditions. chemicalbook.comontosight.ai This stability makes it easier to handle, store, and formulate in various preparations.

The table below summarizes some of the physical properties of L-arginine hydrochloride:

PropertyValueSource(s)
Molecular FormulaC6H15ClN4O2 chemicalbook.com
Molecular Weight210.66 g/mol chemicalbook.comsigmaaldrich.com
Melting Point226–230 °C (lit.) chemicalbook.com
Solubility in WaterSoluble chemicalbook.com
StabilityStable, incompatible with strong oxidizing agents chemicalbook.com

Historical Context of Arginine Research and the Emergence of this compound as a Research Tool

The journey of arginine research began in the late 19th century.

1886: Arginine was first isolated from lupin seedlings by the German chemist Ernst Schulze and his assistant Ernst Steiger. wikipedia.orgbiocrates.com

1895: Hedin demonstrated that arginine could be obtained from the hydrolysis of proteins. biocrates.comahajournals.org

1897: Schulze and Ernst Winterstein determined the structure of arginine. wikipedia.org

1899: Schulze and Winterstein synthesized arginine from ornithine and cyanamide. wikipedia.org

1910: Sørensen's synthesis of arginine further confirmed its structure. wikipedia.orgbiocrates.com

1932: The discovery of the ornithine (urea) cycle by Krebs and Henseleit revealed a key metabolic role for arginine. biocrates.com

The use of this compound as a research tool likely emerged as chemical synthesis techniques advanced, allowing for the production of the racemic mixture. Its utility in non-biological and specific biochemical studies, where stereospecificity was not a primary concern or was the variable being tested, made it a valuable compound in the laboratory. For example, early research into the effects of arginine might have used the racemic mixture before the distinct biological roles of the L- and D-enantiomers were fully understood or before enantiomerically pure forms were readily available. More recently, DL-arginine has been used to study the enantioselectivity of enzymes and in the investigation of chiral separation techniques. acs.orggoogle.com

Broader Context of Arginine in Biological Systems and its Metabolic Significance

Arginine, specifically L-arginine, is a semi-essential amino acid in humans, meaning the body can synthesize it, but in certain conditions like rapid growth or illness, dietary intake becomes necessary. patsnap.comnih.gov It plays a central role in a multitude of biological processes. wikipedia.orgnih.govresearchgate.net

Key Metabolic Roles of Arginine:

Protein Synthesis: As a proteinogenic amino acid, L-arginine is a fundamental building block of proteins. ontosight.ainih.gov

Urea (B33335) Cycle: Arginine is a crucial intermediate in the urea cycle, the primary pathway for the detoxification of ammonia (B1221849) in the liver. creative-proteomics.comfrontiersin.orgnih.gov Arginase, an enzyme in this cycle, hydrolyzes arginine to produce urea and ornithine. creative-proteomics.comfrontiersin.org

Nitric Oxide (NO) Synthesis: L-arginine is the precursor for the synthesis of nitric oxide, a vital signaling molecule involved in vasodilation, neurotransmission, and immune responses. wikipedia.orgcardiacos.netbritannica.com The enzyme nitric oxide synthase (NOS) catalyzes this reaction. frontiersin.orgcardiacos.net

Creatine (B1669601) Synthesis: Arginine is necessary for the synthesis of creatine, an important molecule for energy storage in muscle and nerve cells. wikipedia.orgnih.gov

Polyamine Synthesis: Through its conversion to ornithine, arginine is a precursor for the synthesis of polyamines, which are essential for cell growth and proliferation. wikipedia.orgnih.gov

Immune Function: Arginine is involved in T-cell activation, proliferation, and differentiation, playing a role in the body's immune response. wikipedia.orgcreative-proteomics.commedchemexpress.com

Metabolic Pathways of Arginine:

The metabolism of arginine is complex, with several competing pathways. The primary enzymes involved are:

Arginase: Converts arginine to ornithine and urea. frontiersin.org

Nitric Oxide Synthase (NOS): Converts arginine to nitric oxide and citrulline. frontiersin.org

Arginine:glycine amidinotransferase: Involved in creatine synthesis. nih.gov

Arginine decarboxylase: Leads to the production of agmatine. nih.govnih.gov

The balance between these pathways is tightly regulated and varies depending on the cell type and physiological conditions. frontiersin.org

The following table outlines the major metabolic products of arginine and their significance:

MetabolitePrecursor PathwayBiological SignificanceSource(s)
UreaArginaseDetoxification of ammonia creative-proteomics.comfrontiersin.org
OrnithineArginasePrecursor for polyamines and proline wikipedia.orgcreative-proteomics.comfrontiersin.org
Nitric Oxide (NO)Nitric Oxide Synthase (NOS)Vasodilation, neurotransmission, immune function wikipedia.orgfrontiersin.orgcardiacos.net
CitrullineNitric Oxide Synthase (NOS)Co-product of NO synthesis, can be recycled to arginine frontiersin.orgcardiacos.net
CreatineArginine:glycine amidinotransferaseEnergy storage in muscle and nerve cells wikipedia.orgnih.gov
PolyaminesOrnithine (from Arginine)Cell growth and proliferation wikipedia.orgnih.gov
ProlineOrnithine (from Arginine)Amino acid, component of collagen creative-proteomics.comnih.gov
Glutamate (B1630785)Ornithine (from Arginine)Neurotransmitter, precursor for other molecules creative-proteomics.comnih.gov
AgmatineArginine decarboxylaseNeurotransmitter and neuromodulator wikipedia.orgnih.gov

This broad metabolic significance of arginine underscores the importance of understanding its fundamental chemistry, including the properties and applications of its various forms like this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H15ClN4O2 B3028774 DL-Arginine hydrochloride CAS No. 32042-43-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-(diaminomethylideneamino)pentanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KWTQSFXGGICVPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30935331
Record name Arginine--hydrogen chloride (1/1)
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Molecular Weight

210.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

32042-43-6, 15595-35-4, 1119-34-2, 627-75-8
Record name Arginine hydrochloride (1:?)
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Record name L-Arginine hydrochloride
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Synthetic Methodologies and Chemical Derivatization of Dl Arginine Hydrochloride

General Synthetic Approaches to Racemic Arginine Hydrochloride

DL-Arginine hydrochloride is a racemic mixture of the naturally occurring L-arginine and the non-proteinogenic D-arginine. It is typically produced as a white to off-white powder. The synthesis of arginine itself can be achieved from citrulline through the sequential action of the cytosolic enzymes argininosuccinate (B1211890) synthetase and argininosuccinate lyase. wikipedia.org This biochemical route is energy-intensive, consuming two ATP equivalents for each molecule of argininosuccinate synthesized. wikipedia.org Chemical synthesis provides an alternative for producing the racemic mixture. A general approach involves the reaction of a suitable ornithine precursor with a guanidinylating agent. The resulting DL-arginine is then treated with hydrochloric acid to form the more stable hydrochloride salt. google.com

PropertyValue
CAS Number 32042-43-6
Molecular Formula C₆H₁₄N₄O₂ · HCl
Molecular Weight 210.66 g/mol
Appearance White to off-white powder
Melting Point 128-130 °C
Solubility Soluble in water
Data sourced from Sigma-Aldrich

Solid-Phase Peptide Synthesis (SPPS) Applications for Arginine Conjugates

Solid-phase peptide synthesis (SPPS), a technique pioneered by Bruce Merrifield, has revolutionized the creation of peptides by anchoring the C-terminal amino acid to an insoluble resin support. peptide.com This methodology allows for the use of excess reagents to drive reactions to completion, followed by simple filtration and washing steps to remove byproducts. peptide.com The synthesis of arginine-containing peptides, however, introduces specific challenges due to the highly basic and nucleophilic nature of the guanidinium (B1211019) side chain.

The loading capacity of the resin, expressed in millimoles per gram (mmol/g), is a key parameter. iris-biotech.de High-loading resins are suitable for producing larger quantities of peptides, while low-loading resins are often preferred for long or difficult sequences to minimize side reactions and peptide aggregation. iris-biotech.de The physical properties of the resin, such as bead size and swelling capacity, also influence reaction kinetics. iris-biotech.demesalabs.com Smaller beads offer a higher surface area-to-volume ratio, leading to faster reactions, while adequate swelling is necessary to ensure reagent diffusion and accessibility to the growing peptide chain. iris-biotech.de

Protecting the reactive side chain of arginine is crucial during peptide synthesis to prevent unwanted side reactions. peptide.com The guanidinium group can be acylated during subsequent coupling steps, particularly in the presence of excess base. google.com Various protecting groups have been developed, with the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group being one of the most widely used in Fmoc-based SPPS due to its acid lability. peptide.comnih.gov However, for peptides with multiple arginine residues, the removal of some protecting groups can be challenging. peptide.com

Benzoylation is a common modification used in the synthesis of specific arginine derivatives. In the context of SPPS, the benzoyl group can be introduced at the N-terminus of the peptide. The choice of coupling reagents is critical for efficient amide bond formation. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are commonly used in conjunction with a base such as DIPEA (N,N-Diisopropylethylamine). sigmaaldrich.com

Recent research has explored minimal-protection strategies to improve the sustainability of SPPS. One study demonstrated the successful use of side-chain unprotected arginine in peptide synthesis by employing a combination of Oxyma Pure and tert-butyl ethyl carbodiimide (B86325) (TBEC) as the coupling system. rsc.org This approach avoids the need for side-chain protecting groups, thereby increasing the atom economy and reducing impurities generated during the final cleavage step. rsc.org

Resin Loading Techniques with DL-Arginine

Synthesis of DL-Arginine Derivatives for Specific Research Applications

This compound serves as a precursor for the synthesis of various derivatives used as biochemical reagents, particularly as substrates for proteases.

Bz-DL-Arg-AMC HCl is a fluorogenic substrate used to assay the activity of trypsin-like serine proteases. nih.govscbt.com The synthesis of such fluorogenic substrates often necessitates the attachment of the amino acid to a solid support through its side chain to leave the α-carboxylic group available for modification with a fluorophore. nih.gov

A general synthetic strategy for aminoacyl-AMCs involves the amidation of 7-azido-4-methylcoumarin (B1373340) with a selenocarboxylate derived from an Nα-protected amino acid. beilstein-journals.org This method provides excellent yields for a variety of amino acids. beilstein-journals.org Specifically for arginine-containing substrates, a solid-phase approach has been developed where the guanidine (B92328) group is constructed on a Rink amide resin. nih.gov This strategy avoids the multi-step synthesis of a linker and its challenging attachment to the guanidine group. nih.gov The resulting resin-bound arginine can then be coupled with the fluorophore before cleavage from the solid support.

CompoundBz-DL-Arg-AMC HCl
CAS Number 102601-21-8
Molecular Formula C₂₃H₂₆ClN₅O₄
Molecular Weight 471.9 g/mol
Data sourced from RR Scientific rrscientific.com

N-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA) is a chromogenic substrate widely used in enzymatic assays for proteases like trypsin. biosynth.com The synthesis of Nα-protected Arg-pNA can be challenging due to the presence of the guanidino group. beilstein-journals.org

One synthetic method involves the condensation of p-Nitroaniline with Nα-benzoyl arginine using a condensing agent. google.com A patented method utilizes phosphorus pentoxide as the condensing agent in the presence of a tertiary amine base, which is reported to shorten the reaction time and improve the yield compared to methods using N,N'-dicyclohexylcarbodiimide (DCC). google.com The resulting Nα-benzoyl-DL-arginine p-Nitroaniline is then treated with hydrochloric acid to yield the final hydrochloride salt. google.com An alternative approach involves the use of isopropyl chloroformate to activate Boc-Arg-OH∙HCl, which then reacts to form a selenocarboxylate intermediate that smoothly converts to the desired product. beilstein-journals.org

CompoundN-Benzoyl-DL-arginine 4-nitroanilide Hydrochloride
CAS Number 911-77-3
Molecular Formula C₁₉H₂₂N₆O₄·HCl
Molecular Weight 434.88 g/mol
Melting Point 276 °C
Data sourced from Biosynth biosynth.com

Synthesis of Nα-Acyl Arginine Esters and their Hydrochloride Salts

The synthesis of Nα-acyl arginine esters and their corresponding hydrochloride salts is a significant area of research, primarily due to the surfactant properties and antimicrobial activities of these compounds. sapub.orgsapub.org A prevalent method for their preparation is the Schotten-Baumann reaction, which involves the acylation of the α-amino group of L-arginine ethyl ester dihydrochloride (B599025) with various long-chain acid chlorides. sapub.orgsapub.org

The general synthetic route commences with the esterification of L-arginine hydrochloride to yield L-arginine ethyl ester dihydrochloride. sapub.orgsapub.org This is followed by the acylation step. For instance, a process for preparing the hydrochloride salt of ethyl lauroyl arginate involves dissolving L-arginine ethyl ester dihydrochloride in water, adjusting the pH to a range of 7 to 8, and then condensing it with lauroyl chloride. google.com The reaction temperature is carefully maintained between 7°C and 9°C. google.com

Another approach describes the synthesis of Nα-acyl L-arginine ethyl esters where the crude L-arginine ethyl ester dihydrochloride is dissolved in water, and the pH is maintained between 5.5 and 7. sapub.org The corresponding acid chloride is then added dropwise while keeping the temperature at 10-15°C. sapub.org This method has been successfully employed to synthesize a range of Nα-acyl arginine esters, as detailed in the table below.

Table 1: Synthesis of Various Nα-Acyl Arginine Ethyl Esters

Nα-Acyl Group Starting Materials Reaction Conditions Yield Reference
Nα-Octanoyl L-Arginine ethyl ester diHCl, Octanoyl chloride aq. NaOH, 10-15°C - sapub.org
Nα-Nonanoyl L-Arginine ethyl ester diHCl, Nonanoyl chloride aq. NaOH, 10-15°C 80% sapub.org
Nα-Lauroyl L-Arginine ethyl ester diHCl, Lauroyl chloride aq. NaOH, pH 7.2-7.5, 7-9°C - google.com
Nα-Myristoyl L-Arginine ethyl ester diHCl, Myristoyl chloride aq. NaOH, 10-15°C - sapub.org

Enantioselective Synthesis Strategies for Arginine Derivatives

The development of enantioselective synthetic methods is crucial for accessing specific stereoisomers of arginine derivatives, which often exhibit distinct biological activities.

Chiral Glycinate (B8599266) Equivalent Approaches

A notable strategy for the enantioselective synthesis of arginine derivatives involves the use of chiral glycinate equivalents. This approach allows for the stereocontrolled introduction of the α-amino acid stereocenter. For example, the synthesis of Fmoc-Pbf-[2-¹³C]-L-arginine utilizes Williams' oxazinone as a chiral glycinate equivalent. ox.ac.uk This method starts from commercially available [2-¹³C]bromoacetic acid and effectively establishes the required L-configuration at the α-carbon. ox.ac.uk The stereochemical integrity of the product is often confirmed by techniques such as Marfey's analysis. ox.ac.uk

Mitsunobu Reaction in Protected Arginine Synthesis

The Mitsunobu reaction has proven to be a versatile tool in the synthesis of protected arginine analogues. acs.orgnih.govnih.gov This reaction facilitates the conversion of primary and secondary alcohols to a variety of functional groups with inversion of stereochemistry. organic-chemistry.orgrsc.org In the context of arginine chemistry, it is employed for the condensation of alcohols with guanidinylation reagents to form protected, alkylated guanidines. acs.org For instance, N,N',N''-tri-Boc-guanidine can be reacted with an alcohol under Mitsunobu conditions (using triphenylphosphine (B44618) and diethyl azodicarboxylate) to yield the corresponding protected guanidine derivative. acs.org This strategy has been applied to the synthesis of orthogonally protected arginine analogues. acs.org Furthermore, intramolecular Mitsunobu reactions have been utilized to create cyclic peptidomimetics containing arginine residues, highlighting the reaction's utility in constructing complex molecular architectures. nih.gov

Copper-Catalyzed and Rhodium-Catalyzed Enantioselective Reactions

Transition metal-catalyzed reactions offer powerful and efficient pathways to enantiomerically enriched amino acid derivatives.

Copper-Catalyzed Reactions: Copper-catalyzed enantioselective reactions have emerged as a valuable method for the synthesis of chiral building blocks. For example, the copper-catalyzed hydroamination of vinylsilanes provides access to enantioenriched α-aminosilanes, which can serve as mimics for amino acids. mit.edunih.gov This reaction employs a copper catalyst with a chiral ligand, such as DTBM-SEGPHOS, to achieve high regio- and enantioselectivity. mit.edunih.gov While not a direct synthesis of arginine, this methodology provides a route to key chiral intermediates. Copper catalysis is also used in the enantioselective synthesis of trifluoromethyl-cyclopropylboronates, which are versatile precursors for novel amino acid analogues. nih.gov

Rhodium-Catalyzed Reactions: Rhodium catalysts are widely used in asymmetric hydrogenation and other transformations to create chiral centers with high enantiomeric excess. hilarispublisher.comrsc.org For instance, rhodium-catalyzed asymmetric hydrogenation of β²-dehydroamino acid derivatives, using chiral phosphine (B1218219) or phosphoramidite (B1245037) ligands, can produce β²-amino acids with high enantioselectivity. rsc.org Rhodium-catalyzed asymmetric arylation of 1-(trifluoromethyl)alkenes has also been developed to form chiral 1,1-difluoroalkenes, which can be precursors to complex amino acid derivatives. acs.org Additionally, rhodium-catalyzed cycloisomerization of N-tethered 1,6-enynes offers an efficient route to chiral γ-butyrolactams and pyrrolidines, core structures found in many biologically active molecules, including some derived from amino acids. researchgate.net

Isotopically Labeled this compound Synthesis for Mechanistic Studies

The synthesis of isotopically labeled this compound is of paramount importance for a variety of mechanistic studies, particularly in the fields of proteomics and enzymology.

Incorporation of Carbon-13

The incorporation of Carbon-13 (¹³C) into arginine is a key strategy for quantitative proteomics and for probing protein structure and function using NMR spectroscopy. researchgate.netnih.govacs.org A common application is in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). nih.govacs.orgresearchgate.net In this technique, cells are grown in a medium containing ¹³C-labeled arginine, leading to its incorporation into newly synthesized proteins. nih.govacs.org

The synthesis of ¹³C-labeled arginine can be achieved through various organic synthetic routes. As mentioned previously, Fmoc-Pbf-[2-¹³C]-L-arginine has been synthesized enantioselectively starting from [2-¹³C]bromoacetic acid. ox.ac.uk For broader labeling patterns, fully substituted ¹³C₆-labeled arginine is often used in SILAC experiments. nih.govacs.org

Furthermore, isotopically labeled arginine is crucial for studying enzyme mechanisms. For example, the enzymatic synthesis of ¹³C₅,¹⁵N₄-agmatine was accomplished by reacting purified arginine decarboxylase with ¹³C₆,¹⁵N₄-L-arginine hydrochloride. nih.gov This allowed for the characterization of the arginine decarboxylase pathway in Pseudomonas aeruginosa and the development of an isotope dilution mass spectrometry method for quantifying agmatine. nih.gov

Biochemical and Enzymatic Research Applications of Dl Arginine Hydrochloride

Investigations into Proteolytic Processes and Enzyme Kinetics

DL-Arginine hydrochloride and its derivatives are instrumental in studying the activity and characteristics of proteolytic enzymes, particularly proteases.

Fluorogenic and Colorimetric Substrate Applications for Proteases (e.g., Trypsin, Papain, Cathepsins)

Derivatives of DL-arginine are widely used to create synthetic substrates for measuring the enzymatic activity of various proteases. Nα-benzoyl-DL-arginine-p-nitroanilide (DL-BAPNA) is a well-established colorimetric substrate for serine proteases such as trypsin, papain, and calpain. caymanchem.combertin-bioreagent.com When cleaved by these enzymes, DL-BAPNA releases p-nitroanilide (pNA), a yellow chromophore that can be quantified spectrophotometrically at 405 nm. caymanchem.combertin-bioreagent.com This provides a straightforward method for measuring protease activity.

Fluorogenic substrates, which are synthetic peptides linked to a fluorescent molecule, offer even higher sensitivity and specificity. Upon enzymatic cleavage, the fluorescent group is released, causing a measurable increase in fluorescence. For instance, aminobenzoyl-D-arginyl-D-alanyl-p-nitroanilide has been developed as an internally quenched fluorogenic substrate to screen for D-arginine specific proteases. frontiersin.orgnih.gov This dual substrate allows for the simultaneous detection of different protease specificities by monitoring both fluorescence and absorbance. frontiersin.orgnih.gov

Examples of Proteases Studied with Arginine-Based Substrates:

Trypsin biosynth.com

Papain caymanchem.com

Cathepsins

Calpain caymanchem.com

β-secretase 1 (BACE1) caymanchem.combertin-bioreagent.com

Assays for Serine Protease Activity

This compound derivatives are central to assays designed to measure the activity of serine proteases. caymanchem.combertin-bioreagent.com These proteases are involved in numerous physiological and pathological processes, making the ability to quantify their activity essential. The use of substrates like Nα-benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA) allows researchers to monitor the rate of substrate hydrolysis, which is directly proportional to the enzyme's activity. nih.gov Such assays are routinely performed in various research contexts, including studies on the digestive enzymes of insects and the efficacy of protease inhibitors. biosynth.comnih.gov For example, DL-BAPNA has been used to measure trypsin and chymotrypsin (B1334515) activity in the midgut of Aedes aegypti mosquitoes to understand their role in dengue virus infectivity. nih.gov

Determination of Enzyme Kinetics Parameters (e.g., K_M values)

The use of synthetic substrates derived from DL-arginine is fundamental in determining key enzyme kinetic parameters, such as the Michaelis-Menten constant (K_M) and the maximum reaction velocity (V_max). thieme-connect.debioone.org These parameters provide critical insights into the enzyme's affinity for its substrate and its catalytic efficiency. By measuring the rate of reaction at various substrate concentrations, researchers can construct Michaelis-Menten plots and Lineweaver-Burk plots to calculate these values. thieme-connect.de For instance, studies on bovine arginase have utilized L-arginine as a substrate to determine a K_M value of 55.5 ± 10.5 mM. thieme-connect.de Similarly, the kinetic parameters of a purified arginine aminopeptidase (B13392206) were determined using an arginine-based substrate, yielding a K_M of 26 μM and a V_max of 19.9 nmol/ml/min. researchgate.net

Table 1: Enzyme Kinetic Parameters Determined Using Arginine Substrates

EnzymeSubstrateK_M ValueV_maxSource
Bovine ArginaseL-Arginine55.5 ± 10.5 mM11.5 ± 0.5 nmol urea (B33335)/min thieme-connect.de
Lactobacillus sakei Arginine AminopeptidaseArg-4mβNA26 μM19.9 nmol/ml/min researchgate.net
Streptococcus pneumoniae Arginine DecarboxylaseArginine11.3 mMNot Specified nih.gov

Influence of Environmental Factors on Enzymatic Activity (e.g., pH, Temperature)

This compound and its derivatives are employed as substrates in studies investigating how environmental conditions like pH and temperature affect enzyme activity. researchgate.netresearchgate.netplos.org By measuring enzyme activity across a range of pH values and temperatures, researchers can determine the optimal conditions for catalysis and the stability of the enzyme. For example, the activity of an arginine aminopeptidase from Lactobacillus sakei was found to be optimal at a pH of 7.5 and a temperature of 40°C when using an arginine-based substrate. researchgate.net Similarly, studies on digestive enzymes in threespine stickleback used N-benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA) to show that trypsin activity varied with seasonal changes in temperature. plos.org L-arginine hydrochloride has also been shown to act as a stabilizer for DNA polymerases, preventing degradation at higher temperatures. biorxiv.org

Table 2: Optimal Conditions for Enzyme Activity Determined with Arginine Substrates

EnzymeOptimal pHOptimal TemperatureSource
Lactobacillus sakei Arginine Aminopeptidase7.540 °C researchgate.net
Streptococcus pneumoniae Arginine Decarboxylase7.5Not Specified nih.gov
Chymotrypsin-like fibrinolytic enzyme5.540 °C researchgate.net

Role in Arginine Metabolism and Related Biochemical Pathways

This compound is a key compound for studying arginine metabolism and its downstream effects.

Substrate for Nitric Oxide Synthase (NOS) and Nitric Oxide (NO) Production

L-Arginine, a component of the this compound mixture, is the natural precursor for the synthesis of nitric oxide (NO), a critical signaling molecule in various physiological processes. researchgate.netabcam.com The enzyme responsible for this conversion is nitric oxide synthase (NOS). researchgate.netnih.gov this compound can be used in research to provide the substrate for NOS activity, enabling the study of NO production and its regulation. vwr.comsigmaaldrich.com Research has shown that L-arginine is a precursor for NO synthesis, which plays a role in neurotransmission, immune defense, and cardiovascular protection. abcam.com It is important to note that while arginine is widely accepted as the substrate for NOS, some research has suggested that other molecules like carnosine might also serve as substrates in certain tissues. nih.gov

Participation in the Urea Cycle and Ammonia (B1221849) Detoxification

This compound plays a critical role in the urea cycle, a vital metabolic pathway primarily occurring in the liver. The main function of this cycle is to detoxify ammonia, a toxic byproduct of protein catabolism, by converting it into urea, which is then excreted by the kidneys. dovepress.comcore.ac.uk Deficiencies in any of the six enzymes or two transporters involved in the urea cycle can lead to hyperammonemia, a life-threatening condition characterized by the accumulation of ammonia in the bloodstream. dovepress.com

In clinical and research settings, L-arginine hydrochloride, a component of the this compound racemate, is used in the management of hyperammonemia. medicalacademyjournal.com Its role is particularly crucial in certain urea cycle disorders (UCDs). The urea cycle not only detoxifies ammonia but also synthesizes arginine. dovepress.com In defects of enzymes like argininosuccinate (B1211890) synthetase (ASS) and argininosuccinate lyase (ASL), the body's ability to produce arginine is compromised. Supplementation with arginine hydrochloride helps to replenish its levels, which is essential for the cycle to proceed and facilitate the excretion of nitrogenous waste. medscape.com For instance, in patients with ASS and ASL deficiencies, arginine administration allows the cycle to proceed to the formation of argininosuccinic acid or citrulline, which can then be excreted, each carrying waste nitrogen atoms. dovepress.commedscape.com

Research has shown that intravenous administration of arginine hydrochloride is a key component of therapy for acute hyperammonemia, often used in conjunction with nitrogen-scavenging agents like sodium benzoate (B1203000) and sodium phenylacetate. medicalacademyjournal.commedscape.com This approach aims to rapidly reduce high ammonia levels and prevent neurological damage. dovepress.commedicalacademyjournal.com The therapy helps to drive the urea cycle forward, promoting the incorporation of nitrogen into urea cycle intermediates. texas.gov For example, in a case of Ornithine Transcarbamylase (OTC) deficiency, therapy including arginine hydrochloride successfully reduced ammonia levels. medicalacademyjournal.com

Table 1: Key Enzymes of the Urea Cycle and Role of Arginine

Enzyme/Transporter Abbreviation Role in the Urea Cycle Impact of Arginine Supplementation
Carbamoyl (B1232498) Phosphate (B84403) Synthetase 1 CPS1 Catalyzes the first committed step, converting ammonia to carbamoyl phosphate. dovepress.com Arginine is synthesized later in the cycle; its supplementation is crucial when its endogenous production is impaired. dovepress.com
Ornithine Transcarbamylase OTC Combines carbamoyl phosphate and ornithine to form citrulline. dovepress.com Provides the necessary substrate to continue the cycle, especially when OTC is deficient. medicalacademyjournal.com
Argininosuccinate Synthetase ASS Condenses citrulline and aspartate to form argininosuccinic acid. dovepress.com Essential for patients with ASS deficiency to excrete nitrogen as argininosuccinic acid. medscape.com
Argininosuccinate Lyase ASL Cleaves argininosuccinic acid to form arginine and fumarate (B1241708). dovepress.com Essential for patients with ASL deficiency to excrete nitrogen as argininosuccinic acid. medscape.com
Arginase 1 ARG1 Hydrolyzes arginine to form urea and ornithine. medchemexpress.com Provides the substrate for the final step of urea production.
N-acetylglutamate synthase NAGS Produces N-acetylglutamate, an allosteric activator of CPS1. texas.gov Arginine itself does not directly activate NAGS, but its presence is vital for the overall cycle function.

Precursor for Polyamines Synthesis and Cell Proliferation

Arginine is a fundamental precursor for the synthesis of polyamines, which are cationic molecules essential for eukaryotic cell growth, differentiation, and proliferation. nih.govresearchgate.net The metabolic pathway begins with the conversion of arginine to ornithine by the enzyme arginase. medchemexpress.com Ornithine is then decarboxylated by ornithine decarboxylase (ODC), a rate-limiting enzyme in polyamine biosynthesis, to produce putrescine. nih.gov Putrescine is subsequently converted into the higher polyamines, spermidine (B129725) and spermine. nih.gov

Polyamines play crucial roles in various cellular processes. They bind to negatively charged molecules like nucleic acids (DNA and RNA) and proteins, influencing DNA condensation, chromatin structure, and gene expression. nih.gov They also stabilize cellular membranes, regulate ion channels, and act as free radical scavengers. nih.gov Given their importance in cell proliferation, the polyamine synthesis pathway is often highly active in rapidly dividing cells, including cancer cells. researchgate.net

Research studies have demonstrated the direct link between arginine availability, polyamine synthesis, and cell proliferation. For instance, in ovine trophectoderm cells, arginine was shown to stimulate cell proliferation. oup.com This effect was mediated through the synthesis of polyamines, as inhibiting ODC with DL-α-difluoromethylornithine hydrochloride hydrate (B1144303) (DFMO) blocked the arginine-induced proliferation. oup.comphysiology.org Similarly, studies on triple-negative breast cancer cells have shown that these cells have increased expression of ODC, and targeting this enzyme sensitizes the cells to chemotherapy. nih.gov These findings underscore the significance of the arginine-polyamine pathway in supporting the high proliferative rates of certain cancer cells. nih.govresearchgate.net

Interactions with Enzymes Metabolizing Arginine and Other Amino Acids

This compound and its constituent L-arginine interact with a variety of enzymes that metabolize amino acids. The primary enzymes in arginine metabolism are nitric oxide synthase (NOS) and arginase, which compete for arginine as a common substrate. ahajournals.orgaai.org

Nitric Oxide Synthase (NOS): This enzyme family converts arginine into citrulline and nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses. wikipedia.orgdrugbank.com The availability of arginine can be a limiting factor for NO production under certain physiological and pathological conditions. drugbank.com

Arginase: This enzyme hydrolyzes arginine into ornithine and urea. medchemexpress.com Ornithine is a precursor for the synthesis of polyamines and proline, which are important for cell proliferation and collagen production, respectively. medchemexpress.comaai.org There are two isoforms, Arginase I (cytosolic, primarily in the liver) and Arginase II (mitochondrial, found in various tissues). medchemexpress.comaai.org By consuming arginine, arginase can reciprocally regulate NOS activity by limiting the substrate available for NO production. ahajournals.org

Arginine Decarboxylase (ADC): A more recently characterized enzyme in mammals, ADC decarboxylates arginine to produce agmatine. nih.gov Agmatine itself has several biological functions, including acting as a neurotransmitter and modulating cellular proliferation. nih.gov

Trypsin: In the context of protein digestion, trypsin, a serine protease, specifically cleaves peptide chains at the carboxyl side of basic amino acids like lysine (B10760008) and arginine. Synthetic arginine derivatives, such as N-α-Benzoyl-DL-arginine β-naphthylamide hydrochloride, are used as chromogenic substrates to measure trypsin activity in research.

Amino Acid Transporters: Arginine shares membrane transporters with other cationic amino acids, such as lysine and ornithine. This can lead to competitive inhibition of transport into cells, which is a critical factor in regulating intracellular arginine concentrations and, consequently, the activity of arginine-metabolizing enzymes. nih.gov For example, high levels of lysine can inhibit arginase activity by competing with arginine for cellular uptake. nih.gov

Studies on Arginase Activity and Regulation

The regulation of arginase activity is a significant area of research due to its role in controlling the fate of arginine metabolism, thereby influencing processes from ammonia detoxification to immune responses and cardiovascular function. medchemexpress.comahajournals.org

Arginase exists in two isoforms, Arginase I and Arginase II, which are encoded by different genes and have distinct tissue distributions and regulatory mechanisms. aai.org Arginase I is a key enzyme in the hepatic urea cycle, while Arginase II is thought to be involved in regulating intracellular arginine levels for other metabolic purposes. medchemexpress.comaai.org

Studies have shown that arginase expression and activity are regulated by various stimuli, including cytokines. aai.orgaai.org For instance, Th2 cytokines like IL-4 and IL-10 can induce the expression of Arginase I in macrophages. aai.org This is in contrast to Th1 cytokines (like IFN-γ), which tend to induce nitric oxide synthase (NOS). aai.org This reciprocal regulation is crucial in the context of the immune response, as the dominance of either pathway can shape the outcome of infections and inflammatory conditions. aai.orgnih.gov In models of leishmaniasis, high arginase activity in macrophages promotes parasite proliferation by increasing the production of polyamines. nih.gov

In the vasculature, increased arginase activity has been implicated in endothelial dysfunction. ahajournals.org By depleting the local concentration of L-arginine, elevated arginase activity can limit the substrate available for endothelial NOS (eNOS), leading to reduced nitric oxide (NO) production and impaired vasodilation. ahajournals.org Research in aging blood vessels has shown that arginase activity and expression are increased, contributing to age-related endothelial dysfunction. ahajournals.org The use of arginase inhibitors has been shown to restore NOS activity and improve vascular function in these models. ahajournals.org

Table 2: Regulation of Arginase Isoforms

Feature Arginase I Arginase II
Cellular Location Cytosolic aai.org Mitochondrial aai.org
Primary Tissue Liver aai.org Kidney, Prostate, Small Intestine aai.org
Primary Function Urea cycle, ammonia detoxification. medchemexpress.com Regulation of cellular arginine pools, polyamine/proline synthesis. medchemexpress.com
Regulation by Cytokines Induced by Th2 cytokines (e.g., IL-4, IL-10) in macrophages. aai.org Not significantly modulated by Th1 or Th2 stimulation in macrophages. aai.org
Role in Disease Deficiency leads to hyperammonemia. Upregulation in non-hepatic tissues can contribute to pathology (e.g., endothelial dysfunction). ahajournals.org Implicated in cardiovascular disease through competition with NOS for arginine. medchemexpress.comahajournals.org

Modulation of Cellular Processes and Enzyme Activity

Influence on Protein Digestion and Absorption Pathways

While this compound is an amino acid salt and not a digestive enzyme itself, its constituent, arginine, is intrinsically linked to protein digestion and absorption. Protein digestibility is determined by its amino acid composition and structure, which affects its susceptibility to proteolytic enzymes in the gastrointestinal tract. frontiersin.org

The digestion of proteins begins in the stomach and continues in the small intestine, where proteases like trypsin and chymotrypsin break down proteins into smaller peptides and free amino acids. frontiersin.org Trypsin specifically hydrolyzes peptide bonds at the carboxyl end of basic amino acids, namely arginine and lysine. Therefore, the arginine content and sequence within a dietary protein are key determinants of its breakdown by trypsin. frontiersin.org

Once proteins are digested, the resulting free amino acids, including arginine, are absorbed by enterocytes in the small intestine via specific amino acid transporters. nih.gov Research in various animal models, such as the juvenile Jian carp, has shown that dietary arginine levels can influence the activity of digestive enzymes. cambridge.org In one study, increasing dietary L-arginine hydrochloride supplementation led to significantly increased activities of trypsin, chymotrypsin, and amylase in the intestine, which was positively correlated with better growth performance. cambridge.org This suggests that adequate arginine availability may enhance the digestive capacity of the intestine. Furthermore, the study noted that activities of enzymes involved in nutrient absorption, such as Na+/K+-ATPase and alkaline phosphatase (AKP), were also significantly increased with optimal dietary arginine levels. cambridge.org

Effects on Gene Expression and Enzyme Activity within Cells

This compound can modulate cellular functions by influencing gene expression and the activity of intracellular enzymes. As a precursor to nitric oxide (NO) and polyamines, arginine initiates signaling cascades that can alter the transcriptional landscape of the cell. nih.govwikipedia.org

Studies have shown that arginine supplementation can affect the expression of genes involved in various metabolic and signaling pathways. For example, in research on the Chinese perch, dietary arginine supplementation was found to significantly influence the muscle transcriptome, particularly affecting KEGG pathways related to energy metabolism (amino acid, glucose, fatty acid) and crucial signaling pathways like mTOR, PI3K-Akt, and MAPK. frontiersin.org The mTOR pathway, in particular, is a central regulator of cell growth, proliferation, and protein synthesis, and its activation is often stimulated by amino acids like arginine. oup.comfrontiersin.org

Arginine also impacts the expression and activity of antioxidant enzymes. In one study, dietary arginine significantly influenced the total superoxide (B77818) dismutase (TSOD) activity in the serum, liver, and intestines of fish, and lowered the content of malondialdehyde (MDA), a marker of oxidative stress, in the liver. frontiersin.org This suggests a role for arginine in enhancing the body's antioxidant capacity. frontiersin.org L-Arginine has also been shown to stimulate the Nrf2 pathway, a key regulator of antioxidant responses and glutathione (B108866) synthesis, thereby reducing oxidative stress. consensus.app

Furthermore, arginine metabolism is itself subject to regulation at the gene expression level. The expression of arginase and nitric oxide synthase (NOS), the two key enzymes competing for arginine, is differentially regulated by cytokines and other signaling molecules, leading to cell-specific metabolic fates for arginine. aai.org For instance, Th2 cytokines upregulate the gene expression of Arginase I in macrophages, shunting arginine towards polyamine production, which favors cell proliferation. aai.orgaai.org

Enzymatic Studies beyond Proteases

Substrate for Nitric Oxide Synthetase

This compound is utilized as a substrate for nitric oxide synthase (NOS), an enzyme crucial for the production of nitric oxide (NO), a key signaling molecule. mpbio.comvwr.comfishersci.cascientificlabs.co.ukthermofisher.comsigmaaldrich.com NO synthesis is dependent on the availability of L-arginine, and increasing extracellular arginine concentrations can lead to a dose-dependent increase in NO production in cells like endothelial cells and macrophages. nih.gov

The relationship between arginine availability and NOS activity is complex. While intracellular arginine concentrations are typically much higher than the Km of NOS for arginine (3–20 µM), providing exogenous L-arginine can still enhance NO production, a phenomenon known as the "arginine paradox". ahajournals.org This suggests that cellular uptake or compartmentalization of arginine may be a limiting factor. ahajournals.org

In research settings, the effect of L-arginine on NOS activity is often studied by measuring the production of NO or its stable metabolites, nitrite (B80452) and nitrate. nih.gov For instance, short-term exposure of human umbilical vein endothelial cells (HUVECs) to L-arginine has been shown to significantly increase total nitrite/nitrate levels. nih.gov Competitive inhibitors of NOS, such as N(G)-monomethyl-L-arginine (L-NMMA) and asymmetric dimethylarginine (ADMA), are also used in these studies to probe the enzyme's function. nih.govnih.gov

Studies on Arginine Amidinohydrolase

Arginine amidinohydrolase, more commonly known as arginase, is an enzyme that hydrolyzes L-arginine to L-ornithine and urea. ahajournals.org This enzyme plays a significant role in regulating the bioavailability of arginine for other metabolic pathways, including nitric oxide synthesis. ahajournals.org Research has shown that arginase and nitric oxide synthase (NOS) compete for the same substrate, L-arginine. nih.gov

Studies on arginase from various organisms, such as Bacillus brevis, have been conducted to characterize its properties. The enzyme from this bacterium is highly specific for L-arginine and its activity is significantly enhanced by the presence of Mn2+ ions. nih.gov The kinetic parameters of this enzyme have been determined, with a Km value of 0.69 mM for L-arginine. nih.gov

In the context of disease, elevated arginase activity has been implicated in the reduced production of NO, contributing to conditions like endothelial dysfunction in aging blood vessels. ahajournals.org Conversely, the inhibition of arginase has been shown to enhance NO production. ahajournals.org The interplay between arginase and NOS is a key area of research where understanding the factors that modulate their activities is crucial.

Table 2: Kinetic and Inhibition Data for Arginase

Enzyme SourceSubstrateKm (mM)InhibitorsReference
Bacillus brevisL-arginine0.69γ-guanidinobutyric acid (competitive), L-lysine (non-competitive), L-ornithine (non-competitive) nih.gov
Bacillus brevisL-canavanine22.2Not specified nih.gov
This table is interactive. Click on the headers to sort the data.

Arginine Coordination in Enzymatic Phosphoryl Transfer Reactions

Arginine residues are frequently found in the active sites of enzymes that catalyze phosphoryl transfer reactions. nih.govnih.govacs.orgresearchgate.net These reactions are fundamental to numerous biological processes, including signal transduction and metabolism. The guanidinium (B1211019) group of arginine plays a critical role in these enzymatic mechanisms.

The role of arginine residues in phosphoryl transfer extends beyond simple electrostatic interactions. nih.govacs.org Studies involving site-directed mutagenesis of enzymes like E. coli alkaline phosphatase have demonstrated the importance of these residues for efficient catalysis. nih.govnih.govacs.orgresearchgate.net Replacing a key arginine residue (Arg166) with other amino acids, such as lysine or serine, significantly compromises the enzyme's activity. nih.govacs.orgresearchgate.net

Research indicates that the arginine side chain contributes to catalysis in several ways:

Strengthening Substrate Binding: The arginine residue strengthens the binding of the phosphate group by approximately 3 kcal/mol. nih.govacs.org

Transition State Stabilization: It provides an additional 1-2 kcal/mol of stabilization to the chemical transition state of the phosphoryl transfer reaction. nih.govnih.govacs.org This stabilization is thought to arise from the specific geometric complementarity of the guanidinium group with the trigonal bipyramidal transition state. nih.govnih.govacs.org

Substrate Positioning: The rigid structure of the guanidinium group helps to correctly position the substrate for the reaction to occur. nih.gov

These findings support a model where the interaction between the arginine residue and the phosphoryl group is highly specific to the geometry of the transition state, thereby facilitating catalysis. nih.gov

Table 3: Energetic Contributions of Arginine in Phosphoryl Transfer

ContributionEnergy (kcal/mol)Reference
Strengthening of phosphate binding~3 nih.govacs.org
Additional transition state stabilization1-2 nih.govnih.govacs.org
This table is interactive. Click on the headers to sort the data.
Mutagenesis Studies on Arginine Residues in Enzyme Active Sites

Arginine residues are frequently pivotal to enzyme function due to the positive charge of the guanidinium group at physiological pH, which allows for substrate binding, stabilization of transition states, and direct participation in catalysis. Site-directed mutagenesis is a powerful technique used to investigate the specific roles of these critical arginine residues. By systematically replacing arginine with other amino acids of different properties (e.g., neutral, acidic, or different size), researchers can elucidate its contribution to the enzyme's catalytic mechanism and structural integrity. nih.govnih.gov

The process involves altering the gene that codes for the enzyme, leading to the substitution of a specific arginine residue. The resulting mutant enzyme is then expressed, purified, and its kinetic properties, such as the Michaelis constant (K_m) and catalytic rate (k_cat), are compared to the wild-type enzyme. oup.com A significant change in these parameters indicates the importance of the mutated arginine residue.

For example, in lactate (B86563) dehydrogenase, the substitution of the mobile Arginine-109 with a neutral glutamine residue was shown to impair the enzyme's ability to stabilize the transition state during catalysis. nih.gov Similarly, mutagenesis of Arginine-89 in Cephalosporium acremonium isopenicillin N synthase (cIPNS) to five different amino acids, including lysine, serine, and leucine, resulted in a complete loss of enzymatic activity, suggesting this residue is critical for substrate binding and maintaining the enzyme's solubility. oup.com In human phenol (B47542) sulfotransferase (SULT1A1), chemical modification and site-directed mutagenesis identified Arginine-257 as being crucial for catalytic activity, likely through its interaction with the cofactor PAPS. nih.gov

Studies on thymidylate synthase have demonstrated the distinct roles of four different arginine residues involved in phosphate binding. Mutating these residues led to varied effects on substrate and cofactor binding and catalytic efficiency, highlighting their unique structural and functional contributions. oup.com For instance, mutations at Arginine-218, a buried residue, had a profound impact, decreasing the k_cat/K_m by at least 3000-fold for all substitutions, underscoring its importance in coordinating the active site structure. oup.com In another study, site-directed mutagenesis of N-acetyl-L-glutamate kinase (NAGK) from Corynebacterium glutamicum successfully diminished the feedback inhibition caused by L-arginine, demonstrating how modifying arginine binding sites can be used in metabolic engineering. oup.combesjournal.com

Table 1: Effects of Arginine Mutagenesis on Enzyme Kinetic Parameters

EnzymeArginine ResidueMutationEffect on K_mEffect on k_catReference
Thymidylate SynthaseArg-178R178K~15-fold increase (dUMP)~2-fold decrease oup.com
Thymidylate SynthaseArg-218R218K~10-fold increase (dUMP)~300-fold decrease oup.com
Isopenicillin N SynthaseArg-89R89K/S/A/D/LN/ATotal loss of activity oup.com
Lactate DehydrogenaseArg-109R109QImpairs polarization of pyruvate (B1213749) carbonyl and stabilization of transition state nih.gov
N-acetyl-L-glutamate kinaseMultipleE19R, H26E, D311R, D312RIC50 for L-arginine inhibition increased 3.7-fold; Enzyme activity increased by 14.6% besjournal.com

Investigations into the Inhibition of Enzymes by this compound and its Derivatives

This compound and its derivatives are widely used to investigate enzyme mechanisms, particularly as inhibitors. Due to their structural similarity to the natural substrate L-arginine, many of these compounds act as competitive inhibitors, binding to the enzyme's active site and preventing the substrate from binding. wiley.com This inhibitory action is a key tool for studying enzymes involved in arginine metabolism, such as nitric oxide synthases (NOS), arginases, and protein-arginine methyltransferases. nih.govnih.gov

Simple arginine derivatives were among the first compounds used experimentally to inhibit NOS enzymes. wiley.com For instance, N-monomethyl-L-arginine (L-NMMA) and asymmetric dimethylarginine (ADMA), which are products of protein degradation in vivo, are well-known competitive inhibitors of all NOS isoforms. wiley.comnih.gov Research has also focused on synthesizing novel arginine derivatives to achieve selective inhibition of specific NOS isoforms, which is of therapeutic interest. benthamdirect.com A series of derivatives, labeled MCS1 through MCS7, showed varying abilities to inhibit neuronal NOS (nNOS) and endothelial NOS (eNOS), with some compounds like MCS1 and MCS2 showing relative selectivity for the neuronal form. benthamdirect.com

Inhibition studies on other L-arginine metabolizing enzymes have also yielded significant findings. Glycated arginine derivatives, such as Nω-carboxymethylarginine (CMA) and Nω-(N-carboxymethyl)lysine (CML), have been shown to inhibit arginase and dimethylarginine dimethylaminohydrolase (DDAH). nih.gov For example, CML inhibits arginase with a half-maximal inhibitory concentration (IC50) of 1060 µM. nih.gov Arginine and its derivatives can also act as competitive inhibitors for protein-arginine N-methyltransferase, with L-arginine itself exhibiting a Ki value of 24.8 mM with respect to the protein substrate. nih.gov

The racemic nature of DL-arginine can also be exploited in enzymatic studies. In the enzymatic conversion of DL-arginine to produce D-arginine, the D-enantiomer can act as a competitive inhibitor of L-arginase, the enzyme that selectively converts the L-enantiomer. google.com This demonstrates how components of a racemic mixture can influence enzymatic reactions. Furthermore, synthetic derivatives like Nα-Benzoyl-DL-arginine hydrochloride are employed in enzyme kinetics research. chemimpex.com Its related compound, Nα-Benzoyl-DL-arginine p-nitroanilide (BAPNA), serves as a chromogenic substrate for proteases like trypsin, where the cleavage of the molecule releases a colored product, allowing for easy measurement of enzyme activity. researchgate.netresearchgate.net

Table 2: Inhibition of Various Enzymes by L-Arginine and its Derivatives

EnzymeInhibitorInhibition ConstantInhibition TypeReference
ArginaseNω-(N-carboxymethyl)lysine (CML)IC50 = 1060 ± 60 µMN/A nih.gov
ArginaseNω-carboxymethylarginine (CMA)IC50 = 1470 ± 120 µMN/A nih.gov
Dimethylarginine Dimethylaminohydrolase (DDAH)Nω-carboxymethylarginine (CMA)IC50 = 930 ± 70 µMN/A nih.gov
Protein-Arginine N-MethyltransferaseL-ArginineKi = 24.8 mMCompetitive nih.gov
Protein-Arginine N-MethyltransferaseSpermidineKi = 11.5 mMCompetitive nih.gov
Nitric Oxide Synthase (Neuronal)MCS1, MCS2Inhibited at 100 µMN/A benthamdirect.com

Physicochemical Analysis and Structural Investigations of Dl Arginine Hydrochloride

Crystallographic Studies and Crystal Structure Formations

The solid-state architecture of arginine is complex, with multiple reported crystalline forms, including anhydrous and hydrated states. nih.govacs.org The study of these structures, particularly the racemic forms, provides insight into how chirality influences crystal packing and intermolecular interactions.

DL-Arginine is known to form a true racemic compound, where D- and L-enantiomers are ordered within the same crystal lattice, rather than crystallizing as a mixture of separate D- and L-crystals (a conglomerate). nih.gov Investigations have identified several crystalline forms of racemic arginine, including an anhydrous form, a monohydrate (DL-Arg·H₂O), and a dihydrate (DL-Arg·2H₂O). nih.govacs.orgacs.org These forms exhibit distinct crystallographic properties. For instance, DL-arginine dihydrate crystals often display hexagonal plate-like habits, while the monohydrate form appears as thin plates. nih.govacs.org

The crystal structure of anhydrous DL-arginine has been determined from powder X-ray diffraction data, providing a basis for comparison with its enantiomerically pure and hydrated counterparts. acs.org The existence of these different crystalline forms highlights the compound's structural diversity. nih.gov

Table 2: Comparative Crystallographic Data for Arginine Forms

Compound Crystal System Space Group Key Unit Cell Parameters (Å) Reference
L-Arginine Dihydrate Monoclinic P2₁ a = 5.69, b = 11.90, c = 14.54, β = 91.5° tandfonline.com
DL-Arginine Dihydrate Triclinic P-1 a = 5.71, b = 11.91, c = 14.99, α=89.0°, β=91.4°, γ=90.0° tandfonline.com
DL-Arginine Monohydrate Monoclinic P2₁/n a = 9.92, b = 7.73, c = 12.18, β = 91.3° ug.edu.gh

| DL-Arginine Acetate Monohydrate | Monoclinic | P2₁/c | a = 13.55, b = 5.05, c = 18.84, β = 101.34° | tandfonline.com |

Note: Data for DL-Arginine hydrochloride is less prevalent in single-crystal studies compared to its hydrated forms and other salts, which are used to understand the fundamental aggregation behavior.

Hydrogen bonding is the dominant force governing the supramolecular architecture of arginine crystals. In the crystal structure of DL-arginine monohydrate, the network of hydrogen bonds is extensive, involving interactions between the carboxylate groups and the guanidinium (B1211019) groups of neighboring molecules. ug.edu.gh These N-H···O and C-H···O hydrogen bonds link individual molecules into paired spiral motifs. ug.edu.gh

In many racemic amino acid complexes, including DL-arginine acetate, the fundamental aggregation pattern involves the formation of centrosymmetric dimers. tandfonline.com These pairs are stabilized by two strong hydrogen bonds between the α-amino and α-carboxylate groups of the D- and L-molecules. tandfonline.com These dimers then stack to form columns, which are further organized into layers. tandfonline.com The aggregation of amino acid molecules in DL-arginine dihydrate is substantially similar to that in L-arginine dihydrate, indicating that the crystal lattice can accommodate the reversal of chirality with only minor local adjustments. tandfonline.com The guanidyl group is a primary site for arginine-carboxylate interactions. tandfonline.com

DL-Arginine exhibits polymorphism, primarily through the formation of different hydrates (pseudopolymorphism). nih.gov The racemate can crystallize from an aqueous solution as a dihydrate or a monohydrate, depending on the temperature. acs.orgacs.org Studies have shown that between 5 and 10 °C, the dihydrate form is favored, while at higher temperatures (e.g., above 15 °C), the monohydrate form crystallizes. nih.govacs.org This indicates that the dihydrate is less thermodynamically stable at elevated temperatures. nih.gov

This polymorphic behavior has significant implications for crystallization processes. The ability to control which polymorph is formed is critical, as different crystal forms can have different properties, including solubility and stability. The transition between these hydrate (B1144303) forms can influence the outcome of separation and purification processes. nih.govacs.org

Hydrogen Bonding Networks and Molecular Aggregation

Solution-State Characterization of this compound

The behavior of this compound in solution is fundamental to controlling its crystallization and is a key area of physicochemical analysis. sigmaaldrich.comscientificlabs.co.uk

The study of this compound in solution involves analyzing its solubility, the thermodynamics of dissolution, and its interactions with different solvents. Arginine is a highly polar molecule, which explains its high solubility in polar solvents like water. acs.org The dissolution process is endothermic, as confirmed by positive enthalpy of dissolution values calculated from van't Hoff plots. acs.org

The complexation dynamics are significantly influenced by the solvent composition. For instance, ethanol (B145695) acts as an antisolvent in aqueous arginine solutions. nih.govacs.org Adding ethanol to water reduces the solvent mixture's polarity and dielectric constant, which in turn lowers arginine's solubility. acs.org This effect is more pronounced for the racemate than for the pure enantiomer, altering the solubility ratio and shifting the eutectic composition in ternary phase diagrams. nih.gov This manipulation of solubility and eutectic points through solvent choice is a cornerstone of developing crystallization-based separation strategies. nih.govacs.org

Studies on Preferential Enrichment Phenomena in Crystallization

Preferential enrichment (PE) is a non-equilibrium crystallization phenomenon where a near-racemic solution evolves to a state of high enantiomeric excess in the liquid phase, while the crystallizing solid phase incorporates a slight excess of the opposite enantiomer. mdpi.com This process is of great interest for chiral resolution.

While much of the detailed mechanistic work on arginine has been performed on salts like DL-arginine fumarate (B1241708), the principles are broadly applicable. mdpi.com The phenomenon is not explained by simple phase diagram thermodynamics and is thought to be a kinetically driven process. acs.orgmdpi.com Some proposed mechanisms involve the formation of a metastable crystalline phase that subsequently undergoes a polymorphic transition to a more stable form, releasing one enantiomer into the solution. acs.org

In the context of arginine, isothermal seeded preferential crystallization (ISPC) has been successfully used to separate enantiomers. nih.gov By carefully controlling conditions such as temperature, supersaturation, and seeding, it is possible to kinetically induce the crystallization of one enantiomer from a partially enriched racemic mixture. nih.gov The success of such separations, even under conditions that are not thermodynamically ideal according to the phase diagram, underscores the importance of kinetic factors and complex solution dynamics in the crystallization of chiral compounds like this compound. nih.gov

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
DL-Arginine
D-Arginine
L-Arginine
DL-Arginine monohydrate
DL-Arginine dihydrate
L-Arginine dihydrate
DL-Arginine acetate
DL-Arginine fumarate
Ethanol

Mechanism of Chiral Symmetry-Breaking Enantiomeric Resolution

The resolution of enantiomers from a racemic mixture is a critical process in the pharmaceutical and fine chemical industries, as different enantiomers of a chiral molecule can exhibit varied biological activities. mdpi.com DL-Arginine, an essential amino acid, can be resolved through a phenomenon known as preferential enrichment (PE). mdpi.comresearchgate.net This process, a type of spontaneous chiral symmetry-breaking, allows for the crystallization of a solid phase with a slight enantiomeric excess (ee) of one enantiomer, which in turn leads to a high enantiomeric excess of the opposing enantiomer in the remaining solution. mdpi.com

The mechanism of preferential enrichment is a complex, non-equilibrium crystallization phenomenon that is not fully explained by traditional phase diagram formalism. mdpi.com It is understood to be a process that violates stable and metastable equilibria. mdpi.com Initially, it was thought that a solvent-assisted solid-to-solid transformation from a metastable polymorph to a more stable one was a necessary step for PE to occur. researchgate.net However, recent studies on systems like DL-arginine fumarate have questioned this requirement, showing that PE can happen without detectable polymorphic transitions. mdpi.com

A key aspect of the PE mechanism is the continuous exchange of molecules between the solution and the crystalline solid. mdpi.com Isotopic labeling experiments have demonstrated that enantiomers from the solution can be incorporated into the crystal structure long after the initial crystallization and enrichment have occurred. mdpi.com This suggests a dynamic process rather than a simple, one-off precipitation event. mdpi.com The formation of solid solutions, where one enantiomer can be accommodated within the crystal lattice of the other, is also considered a significant factor. researchgate.net

For preferential enrichment to be successful, certain conditions are often required, including:

A significant difference in solubility between the pure enantiomer and the racemic compound. researchgate.net

The ability of the racemic compound to form a solid solution. researchgate.net

Maintaining the system in a stagnant state throughout the process. researchgate.net

Starting with an initial composition within a specific range of enantiomeric excess and supersaturation. researchgate.net

Role of Solid Solution Behavior and Polymorphic Transitions

The solid-state behavior of this compound, specifically its capacity to form solid solutions and undergo polymorphic transitions, plays a crucial role in its resolution. A solid solution is a crystalline solid that contains a mixture of two or more components that are interchangeable within the crystal lattice. In the context of chiral resolution, this means that both D- and L-enantiomers can coexist within the same crystal structure. researchgate.net

The formation of a solid solution is considered a key criterion for the occurrence of preferential enrichment. researchgate.net Molecular modeling studies can be used to assess the energetic viability of substituting one enantiomer for another within a crystal lattice, providing insight into the stability of the resulting solid solution. mdpi.com The ability to form a solid solution allows for the slight enantiomeric excess observed in the solid phase during PE. mdpi.com

Polymorphism, the ability of a solid material to exist in more than one crystal structure, has also been considered a potential factor in chiral resolution. researchgate.net The transition from a metastable polymorph to a more stable one can act as a driving force for the enantiomeric enrichment of the mother liquor. researchgate.net However, it is not a universal prerequisite for all systems exhibiting preferential enrichment. For instance, in the case of DL-arginine fumarate, a system that shows highly efficient PE, no polymorphic transitions have been observed during the process. mdpi.com This indicates that while polymorphic transitions can induce PE, they are not a mandatory condition. mdpi.comresearchgate.net

The stability of different crystalline forms, including hydrates, is also an important consideration. DL-arginine can form different hydrate phases, and their stability is temperature-dependent. acs.org For example, the dihydrate form of racemic arginine is less stable at higher temperatures than the monohydrate form. acs.org Understanding the thermodynamic relationships and transformation kinetics between these different solid phases is essential for controlling the crystallization process and achieving effective enantiomeric separation. acs.org

Monitoring Chiral Composition of Phases (e.g., via HPLC-UV, HPLC-MS/MS)

Accurate monitoring of the chiral composition of both the solid and liquid phases is essential for understanding and controlling the enantiomeric resolution process. High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for this purpose, often coupled with Ultraviolet (UV) or Mass Spectrometry (MS/MS) detection. sigmaaldrich.comnih.gov

HPLC-UV:

For underivatized amino acids, HPLC with UV detection can be employed. acs.org The separation is typically achieved on a suitable column, such as a C18 column, using a gradient elution of a mobile phase. acs.org The mobile phase often consists of a buffer solution and an organic modifier like acetonitrile. acs.org UV detection is set at a wavelength where the amino acids absorb light. acs.org This method allows for the quantification of different amino acids in a sample. acs.org To resolve enantiomers, a chiral stationary phase (CSP) is necessary. sigmaaldrich.com

HPLC-MS/MS:

For more sensitive and specific analysis, HPLC can be coupled with tandem mass spectrometry (HPLC-MS/MS). This technique is particularly useful for quantifying arginine and its derivatives in complex matrices like plasma. nih.gov The sample preparation typically involves protein precipitation followed by separation on an analytical column. nih.gov The MS/MS detector is operated in the multiple-reaction monitoring (MRM) mode, which provides high selectivity and allows for the precise quantification of each enantiomer, even at low concentrations. nih.gov

The use of isotopically labeled internal standards, such as ¹³C₆-L-Arginine, is common in HPLC-MS/MS methods to ensure accuracy and precision. mdpi.comnih.gov Chiral HPLC-MS/MS methods have been developed to study the mechanism of preferential enrichment by tracking the incorporation of labeled enantiomers into the crystal structure over time. mdpi.com These methods often utilize chiral stationary phases, like those based on macrocyclic glycopeptides, which are compatible with aqueous and organic mobile phases and are effective for separating underivatized amino acid enantiomers. sigmaaldrich.com

The choice of analytical method depends on the specific requirements of the analysis, including the required sensitivity, selectivity, and the nature of the sample matrix. Both HPLC-UV and HPLC-MS/MS are powerful tools for monitoring the chiral composition during the resolution of this compound.

Table of Analytical Techniques for Chiral Composition Monitoring

TechniquePrincipleTypical ApplicationKey Features
HPLC-UV Separation based on differential partitioning between a stationary phase and a mobile phase, with detection via UV absorbance. A chiral stationary phase is required for enantiomer separation.Quantification of underivatized amino acids in supplements and process solutions. acs.orgGood for quantification at moderate concentrations; requires chromophores for detection.
HPLC-MS/MS Separation via HPLC followed by mass analysis of fragmented ions, providing high selectivity and sensitivity.Quantification of arginine and its derivatives in biological fluids; mechanistic studies of chiral resolution using isotopic labels. mdpi.comnih.govHighly sensitive and specific; suitable for complex matrices and trace analysis.

Advanced Research Applications and Methodologies Involving Dl Arginine Hydrochloride

Stabilization of Proteins and Enzymes in Biopharmaceutical Formulations

Arginine and its salts are highly effective in enhancing protein refolding, suppressing protein-protein interactions, and reducing aggregation. nih.gov It is a component in numerous approved protein injectable medications. nih.govnih.gov L-Arginine hydrochloride can function as a stabilizer in biologic formulations, helping to preserve the integrity and stability of proteins during storage and transport by protecting them from common challenges like denaturation and aggregation. pfanstiehl.com While much of the research focuses on the L-enantiomer, the stabilizing effects are largely attributed to the physicochemical nature of the arginine molecule, making these findings relevant to DL-Arginine hydrochloride as a chemical excipient.

This compound is recognized for its role as a suppressor of protein aggregation. researchgate.netnih.gov Aggregation, a common issue where unfolded proteins clump together via their exposed hydrophobic surfaces, can be mitigated by arginine. nih.govresearchgate.net Studies on lysozyme (B549824) have shown that arginine is one of the most effective amino acids for suppressing aggregation during both thermal unfolding and dilution-induced processes. nih.gov The addition of L-Arginine hydrochloride to solutions containing reduced and denatured lysozyme has been shown to inhibit the formation of aggregates in a concentration-dependent manner. researchgate.net This effect is not limited to model proteins; arginine salts also suppress the aggregation of complex biopharmaceuticals like monoclonal antibodies (mAbs). nih.govnih.gov

However, the effect can be complex. In some instances, such as with bovine serum albumin (BSA), arginine and its derivatives were found to alter the aggregation pathway, leading to the formation of larger aggregates rather than preventing aggregation entirely. nih.gov

This compound is a well-established enhancer for the in vitro refolding of proteins. researchgate.netnih.govnih.gov This capability was discovered serendipitously and has since become a widespread application in the production of recombinant proteins, especially those produced in bacterial systems where they often form insoluble aggregates known as inclusion bodies. pfanstiehl.comresearchgate.net L-Arginine hydrochloride aids in solubilizing and refolding these proteins into their correct, biologically active conformations. pfanstiehl.com

The compound improves the yield of the refolding process by suppressing the aggregation of protein folding intermediates. researchgate.net For example, research on the refolding of reduced, denatured lysozyme demonstrated a significantly improved yield in the presence of increasing concentrations of L-Arginine hydrochloride. researchgate.net It has also been shown to increase the solubility of both folded (native) and unfolded protein species. nih.govnih.govconsensus.app Studies using recombinant plasminogen activator (rPA), a protein with low solubility in certain pH ranges, established that L-Arginine hydrochloride significantly increases its equilibrium solubility. nih.govnih.gov

Table 1: Effect of L-Arginine Hydrochloride on Lysozyme Refolding
L-Arginine HCl Concentration (M)Effect on AggregationEffect on Refolding Yield
0High aggregation observed. researchgate.netBase level yield. researchgate.net
0.05 - 0.4Aggregation is progressively suppressed as concentration increases. researchgate.netRefolding yield increases with concentration. researchgate.net
0.4 - 1.0Effective concentration range noted for various proteins. huji.ac.ilEffective concentration range noted for various proteins. huji.ac.il

The influence of this compound on protein stability is multifaceted. While it is a potent aggregation suppressor, it can sometimes have a detrimental effect on the colloidal and conformational stability of certain proteins. nih.gov For instance, in studies with a model monoclonal antibody (IgGκ) in a low ionic strength histidine buffer, the addition of 140 mM Arginine HCl reduced the antibody's colloidal and thermal stability. nih.gov This destabilizing effect is a concern due to arginine's guanidinium (B1211019) group, which is a key structural feature of the denaturant guanidine (B92328) hydrochloride. nih.gov

However, these negative effects can be modulated by the choice of counterion. nih.govnih.gov Research has shown that using arginine glutamate (B1630785) (Arg-Glu) instead of arginine hydrochloride can increase the physical stability of monoclonal antibodies, reducing monomer loss and suppressing aggregation to a greater extent under accelerated stability conditions. nih.gov Molecular computations on three different mAbs (mAbA, mAbB, mAbC) at pH 5.5 showed that 100 mM Arg-HCl increased the aggregation rate of mAbA but had no impact on mAbs B and C, highlighting the protein-specific nature of its effects. mit.edu

The precise mechanism by which arginine stabilizes proteins and prevents aggregation is still a subject of extensive research, with several theories proposed. researchgate.netresearchgate.net

Disruption of Protein-Protein Interactions : A primary mechanism is the suppression of protein-protein interactions. nih.govnih.gov Arginine appears to inhibit these interactions with little effect on the protein's conformational stability, thereby slowing down the association process rather than stabilizing the native structure itself. mit.edu

Interactions with Hydrophobic Surfaces : Unfolded proteins aggregate mainly through their exposed hydrophobic surfaces. nih.govresearchgate.net One proposed mechanism suggests that arginine molecules form clusters in aqueous solutions that present a hydrophobic surface created by the alignment of their methylene (B1212753) groups. These arginine clusters then interact with and mask the hydrophobic patches on proteins, inhibiting protein-protein aggregation. nih.govresearchgate.net This masking prevents the hydrophobic interactions that lead to clumping. nih.govbiorxiv.org

Electrostatic Interactions : The positively charged guanidinium group of arginine can engage in electrostatic interactions with charged residues on the protein surface. biorxiv.orgsciencecast.orgresearchgate.net Molecular computations have shown that Arg-HCl is preferentially included near negatively charged residues on antibodies. mit.edu These interactions can screen charges and prevent unfavorable electrostatic contacts between protein molecules.

Neutral Crowder Effect : An alternative theory posits that arginine acts as a "neutral crowder." nih.govmit.edu In this model, arginine is neither significantly attracted to nor repelled from the protein surface. Its presence creates an entropic penalty for the association of two protein molecules because the arginine molecules would be excluded from the space between them. mit.edu However, this theory may not fully account for the behavior of arginine salts at high concentrations. nih.govmit.edu

A significant application of this compound is in the ambient temperature stabilization of enzymes, particularly DNA polymerases used in molecular biology. biorxiv.orgsciencecast.orgresearchgate.net This addresses a major logistical challenge in resource-limited settings that lack consistent cold storage infrastructure. biorxiv.orgsciencecast.org

A study demonstrated that 1 M L-Arginine hydrochloride (LAH) effectively preserves the enzymatic activity of Pfu polymerase for three months at temperatures of 4°C, 25°C, and even 37°C. biorxiv.orgsciencecast.org In contrast, the polymerase lost all activity at 37°C without the stabilizer. biorxiv.orgsciencecast.orgresearchgate.net LAH was also shown to enhance the stability of Taq polymerase and mixtures of Pfu and Taq, although with slightly less efficacy compared to Pfu alone. biorxiv.orgsciencecast.orgresearchgate.net The mechanism behind this stabilization is attributed to LAH's ability to prevent protein aggregation, enhance solubility, and stabilize the enzyme's structure through electrostatic interactions. biorxiv.orgsciencecast.orgresearchgate.net This makes arginine a robust and cost-effective alternative for reducing dependency on the cold chain for molecular diagnostics. biorxiv.orgresearchgate.net

Table 2: Stability of DNA Polymerases after 3-Month Storage with 1M L-Arginine HCl
EnzymeStorage TemperatureActivity with 1M L-Arginine HClActivity without L-Arginine HCl
Pfu Polymerase4°CSuccessful Amplification biorxiv.orgSuccessful Amplification
25°CSuccessful Amplification (80-90% activity) biorxiv.orgSuccessful Amplification
37°CSuccessful Amplification (80-90% activity) biorxiv.orgComplete Loss of Activity biorxiv.orgsciencecast.org
Taq Polymerase4°CSuccessful Amplification biorxiv.orgSuccessful Amplification
25°CSuccessful Amplification (Reduced efficacy) biorxiv.orgSuccessful Amplification
37°CPositive Amplification (Reduced efficacy) biorxiv.orgComplete Loss of Activity

Mechanistic Insights into Protein Stabilization (e.g., electrostatic interactions, disruption of protein-protein interactions)

Development of Analytical Methodologies

The widespread use of this compound as an excipient necessitates reliable analytical methods for its quantification in raw materials and final drug products. High-Performance Liquid Chromatography (HPLC) is a primary technique used for this purpose. google.comjocpr.com

One HPLC method uses an amino chromatographic separation column with a mobile phase consisting of organic solvents (like acetonitrile) and a buffer (like diammonium hydrogen phosphate (B84403) solution) to effectively separate arginine from related substances such as histidine and lysine (B10760008) hydrochloride. google.com Detection is typically performed using a UV detector at a wavelength of around 205 nm. google.com

Another approach utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) with a silica (B1680970) column. jocpr.com This technique is suitable for analyzing polar compounds like amino acids without the need for derivatization. An isocratic mobile phase, for example a mixture of potassium dihydrogen phosphate buffer and acetonitrile, can be used to quantify arginine, lysine, and histidine in both bulk drug substances and finished products. jocpr.com

For more complex biological samples like human serum, methods involving derivatization followed by liquid chromatography-mass spectrometry (LC-MS) have been developed. nih.gov A novel method uses benzoyl chloride as a derivatization reagent, which allows for the simultaneous analysis of L-arginine, its methylated derivatives, and L-citrulline using a reverse-phase column and a Quadrupole Time-of-Flight (QTOF) mass spectrometer. nih.gov Titrimetric analysis is also cited as a method for determining the purity of this compound. vwr.com

Table 3: Compound Names Mentioned
Compound Name
This compound
L-Arginine
L-Arginine hydrochloride
Guanidine hydrochloride
Lysozyme
Monoclonal antibody (mAb, IgGκ)
Bovine serum albumin (BSA)
Recombinant plasminogen activator (rPA)
Arginine glutamate
Histidine
Pfu polymerase
Taq polymerase
Acetonitrile
Diammonium hydrogen phosphate
Lysine hydrochloride
Potassium dihydrogen phosphate
Benzoyl chloride
L-citrulline

Use as a Standard in Amino Acid Sequence Analysis (e.g., Edman Method)

This compound serves as a crucial reference standard in the Edman degradation method, a classical technique for determining the amino acid sequence of proteins and peptides. fujifilm.comquora.com This method sequentially removes one amino acid residue at a time from the N-terminus of a peptide. quora.comlibretexts.org The process involves labeling the N-terminal amino acid with phenylisothiocyanate (PITC) under mildly alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative. quora.com Subsequently, under acidic conditions, this derivatized amino acid is cleaved from the peptide chain as a thiazolinone derivative. quora.com This unstable intermediate is then converted to a more stable phenylthiohydantoin (PTH)-amino acid, which can be identified using chromatography. quora.comcreative-proteomics.com

The accuracy of this sequencing process relies on the precise identification of each PTH-amino acid derivative. This compound, along with other amino acid standards, is used to create a standard chromatogram. fujifilm.com By comparing the retention time of the unknown PTH-amino acid from the sequenced peptide with the retention times of the known standards, such as PTH-arginine, the specific amino acid at that position in the sequence can be definitively identified. fujifilm.comcreative-proteomics.com The use of high-performance liquid chromatography (HPLC) is common for the separation and identification of these PTH-amino acid derivatives. creative-proteomics.com

Applications in Liquid Chromatography-Mass Spectrometry for Amino Acid Analysis

This compound is utilized as a standard in liquid chromatography-mass spectrometry (LC-MS) for the quantitative and qualitative analysis of amino acids in various complex biological samples. sigmaaldrich.comsigmaaldrich.com LC-MS combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing a highly sensitive and specific method for identifying and quantifying amino acids. nih.gov

In these applications, a known concentration of this compound can be used to create calibration curves, which are essential for determining the concentration of arginine in a sample. mdpi.com The compound is also used to optimize the parameters of the mass spectrometer, such as gas flow and temperature, to ensure accurate detection of arginine. nih.gov For instance, in the analysis of amino acids in human plasma, this compound is one of the standards used to develop and validate the analytical method. mdpi.com Furthermore, LC-MS methods have been developed for the enantiomeric separation of amino acids, allowing for the differentiation and quantification of D- and L-arginine in samples like fermented foods. sigmaaldrich.com

The hydrochloride form of DL-arginine ensures its solubility and stability in the aqueous mobile phases commonly used in reversed-phase and hydrophilic interaction liquid chromatography. mdpi.comgoogle.com

Investigations into Stress Response and Metabolism in Biological Systems

Role in Nitrogen Cycle and Nitrogen Use Efficiency in Plants

Arginine, of which this compound is a salt form, plays a significant role in the nitrogen (N) cycle and nitrogen use efficiency in plants due to its high nitrogen-to-carbon ratio. nih.govfrontiersin.orgnih.gov It serves as a primary molecule for nitrogen storage and transport in many plant species. nih.govresearchgate.net When nitrogen is abundant, plants can store excess nitrogen in the form of arginine. nih.gov This stored nitrogen can then be mobilized and re-utilized during periods of nitrogen demand, such as during reproductive growth or in response to nitrogen-limiting conditions. nih.govresearchgate.net

Research on various plants, including forest trees and apple (Malus hupehensis), highlights arginine's central role in nitrogen homeostasis. nih.govnih.gov In forest trees, amino acids like arginine are key nitrogen sources from the soil. nih.gov Studies have shown that the biosynthesis of arginine is regulated by the plant's nitrogen status; increased levels of glutamine, a signal of nitrogen abundance, can enhance the metabolic pathway leading to arginine synthesis, thereby promoting nitrogen storage. nih.gov

Alleviation of Nitrogen Deficiency Stress in Plants

The positive effects of arginine application on nitrogen-deficient plants include increased biomass, a higher number of leaves, and improved nutrient content in various plant tissues, including roots, stems, and leaves. nih.govfrontiersin.org The dose of arginine applied is a critical factor, with studies indicating a dose-dependent effect on the alleviation of nitrogen-deficiency stress. frontiersin.org

Impact on Photosynthetic Capacity and Amino Acid Metabolism in Plants

Nitrogen deficiency typically leads to a significant decrease in the photosynthetic capacity of plants. frontiersin.org However, the application of arginine has been demonstrated to mitigate these effects. nih.govfrontiersin.org In apple plants under nitrogen stress, exogenous arginine led to a higher net photosynthetic rate, increased maximal photochemical efficiency of photosystem II (Fv/Fm), and greater chlorophyll (B73375) content compared to untreated plants. nih.govfrontiersin.org This improvement in photosynthetic machinery is likely due to the high nitrogen content of arginine, which contributes to the synthesis of proteins and other components essential for photosynthesis. frontiersin.org

Furthermore, arginine application influences the broader amino acid metabolism in plants. nih.gov Under nitrogen deficiency, the levels of many amino acids decrease. nih.gov Exogenous arginine can increase the content of several important amino acids, such as glutamate and ornithine, which are key players in the urea (B33335) cycle and other metabolic pathways. nih.govnih.gov This alteration in amino acid profiles contributes to the enhanced tolerance of plants to nitrogen deficiency. nih.gov

Table 1: Impact of Exogenous Arginine on Plant Physiology under Nitrogen Deficiency Data based on research on Malus hupehensis nih.govfrontiersin.org

Parameter Effect of Nitrogen Deficiency Effect of Exogenous Arginine Application under Nitrogen Deficiency
Nutrient Content (N, P, K) Decreased Increased absorption and content in roots, stems, and leaves
Net Photosynthetic Rate Significantly Decreased Increased
Chlorophyll Content Decreased Increased
Maximal Photochemical Efficiency (Fv/Fm) Decreased Increased
Amino Acid Content (e.g., Glutamate, Ornithine) Decreased Significantly Increased

Chemopreventive Properties and Antioxidant Enzyme Activation

This compound has been noted for its potential chemopreventive properties, which may be linked to its ability to enhance the activity of detoxification and antioxidant enzymes. nih.gov This action can lead to a reduction in the formation of harmful free radicals, thereby mitigating oxidative stress. nih.gov

L-arginine has been shown to stimulate the synthesis of glutathione (B108866), a major cellular antioxidant. consensus.app It also activates the Nrf2 pathway, a key regulator of the expression of numerous antioxidant enzymes. consensus.app Studies have demonstrated that arginine can enhance the activity of several antioxidant enzymes, including:

Superoxide (B77818) dismutase (SOD)

Catalase (CAT)

Glutathione peroxidase (GSH-Px) researchgate.net

For instance, in a study on wheat plants under salt-induced oxidative stress, the application of arginine led to increased activities of CAT and peroxidase (POX). mdpi.com Similarly, in maize seedlings under drought stress, L-arginine application increased the activities of ascorbate (B8700270) peroxidase, catalase, glutathione S-transferase, glutathione reductase, peroxidase, and superoxide dismutase. nih.gov This upregulation of antioxidant enzymes helps to protect cells from oxidative damage. consensus.app

Table 2: Effect of L-Arginine on Antioxidant Enzyme Activity under Drought Stress in Maize Seedlings nih.gov

Enzyme Percentage Increase in Activity with L-Arginine Supplementation
Ascorbate peroxidase 11.6%
Catalase 108.5%
Glutathione S-transferase 104.4%
Glutathione reductase 181.1%
Peroxidase 18.3%
Superoxide dismutase 46.1%

Research into Hormonal Regulation and Immune Function

This compound, a racemic mixture of the D- and L-isomers of the amino acid arginine, has been a subject of scientific inquiry for its diverse physiological effects. While the L-form is the biologically active isomer in many pathways, research often utilizes the this compound salt. This section explores its role in hormonal regulation and immune function.

This compound serves as a potent secretagogue, prompting the release of several key hormones, which is a critical area of research.

Insulin (B600854): Arginine is known to stimulate insulin secretion from pancreatic β-cells. nih.govwebmd.com This effect is thought to be mediated through the depolarization of the β-cell membrane as the positively charged arginine is transported into the cell. physiology.org This influx of positive charge opens voltage-dependent calcium channels, leading to an increase in intracellular calcium which, in turn, triggers the exocytosis of insulin-containing granules. nih.govphysiology.org Studies have shown that L-arginine potentiates glucose-induced insulin secretion. consensus.app Research in children with nutritional rickets has demonstrated a blunted insulin secretion in response to an intravenous infusion of arginine hydrochloride, suggesting a link between vitamin D deficiency and arginine-stimulated insulin release. annsaudimed.net The arginine stimulation test is also utilized to assess maximal β-cell function, often at the end of a hyperglycemic clamp test. e-dmj.org

Growth Hormone: Arginine is a well-established stimulus for the release of growth hormone (GH) from the pituitary gland. webmd.comnih.gov The proposed mechanism involves the suppression of somatostatin (B550006), an inhibitor of GH release. nih.gov This makes arginine a useful tool in diagnostic tests for GH deficiency. oup.comlabcorp.com Research indicates that oral L-arginine can increase resting GH levels by at least 100%. researchgate.net The combination of arginine with growth hormone-releasing hormone (GHRH) has been shown to produce a more significant GH response than either substance alone. nih.govoup.com A systematic review and meta-analysis revealed that L-arginine supplementation, particularly in combination with GHRH, may have therapeutic potential in managing GH deficiency. nih.gov

The following table summarizes key findings from studies on arginine-stimulated hormone release:

HormoneStimulatory EffectProposed MechanismRelevant Research Findings
Insulin Potentiation of glucose-induced secretionβ-cell membrane depolarization and subsequent calcium influx nih.govphysiology.orgImpaired response in vitamin D deficiency annsaudimed.net; Used in tests for maximal β-cell function e-dmj.org
Growth Hormone Significant increase in releaseSuppression of somatostatin nih.govOral intake can double resting GH levels researchgate.net; Synergistic effect with GHRH nih.govoup.com

Arginine is a critical amino acid for the proper functioning of the immune system, influencing both innate and adaptive immunity. consensus.appnih.gov It is essential for the activation, proliferation, and differentiation of T cells. medchemexpress.com

Macrophage Activation: Macrophages, key cells in the immune response, require arginine for their activation and function. consensus.appnih.gov Depending on the type of immune response, macrophages metabolize arginine through two primary pathways. In classically activated (M1) macrophages, which are involved in pro-inflammatory responses, arginine is converted to nitric oxide (NO) by inducible nitric oxide synthase (iNOS). nih.govaai.org NO is a potent microbicidal agent. frontiersin.org In alternatively activated (M2) macrophages, associated with anti-inflammatory responses and tissue repair, arginine is metabolized by arginase into ornithine and urea. nih.govaai.org Ornithine is a precursor for polyamines, which are necessary for cell proliferation. aai.org

Research has shown that macrophages stimulated with certain cytokines upregulate arginase activity, leading to a reduction in extracellular arginine levels. aai.org This depletion of arginine can, in turn, impair T cell function, highlighting the intricate regulatory role of arginine metabolism in the immune response. aai.org A meta-analysis of studies on L-arginine supplementation found that it was associated with a significantly greater CD4+ T-cell proliferation response and a lower incidence of infectious complications. nih.govresearchgate.netnhri.org.tw

The table below outlines the dual role of arginine in macrophage activation:

Macrophage TypePrimary Arginine Metabolic PathwayKey MetabolitePrimary Function
M1 (Classical Activation) Inducible Nitric Oxide Synthase (iNOS) nih.govNitric Oxide (NO) nih.govPro-inflammatory, Microbicidal frontiersin.org
M2 (Alternative Activation) Arginase nih.govOrnithine, Polyamines aai.orgAnti-inflammatory, Tissue Repair nih.gov

Stimulation of Hormone Release (e.g., Insulin, Growth Hormone)

Exploration of Therapeutic Potential beyond Established Uses

The unique properties of this compound have led to research into its therapeutic applications beyond its well-known roles.

This compound has been investigated as a treatment for metabolic alkalosis and hypochloremia, particularly in pediatric patients. nih.govresearchgate.net Metabolic alkalosis is a condition characterized by an excess of bicarbonate in the body, while hypochloremia is a deficiency of chloride. Arginine hydrochloride provides a source of chloride without the sodium load of other chloride-containing solutions. ccjm.orgnih.gov

Studies have shown that arginine hydrochloride can be effective in improving both metabolic alkalosis and hypochloremia. nih.gov A retrospective study in pediatric patients found that 83% of arginine administrations for metabolic alkalosis resulted in the normalization of bicarbonate levels, and 50% of administrations for hypochloremia led to the normalization of chloride levels. nih.gov However, research comparing arginine hydrochloride to other treatments like acetazolamide (B1664987) has shown that both can be equally effective in correcting metabolic alkalosis in critically ill pediatric patients. researchgate.net While effective, some studies suggest that current dosing recommendations may not be optimal. nih.gov

The potential neuroprotective effects of arginine have prompted research into its use in neurological conditions.

Amyotrophic Lateral Sclerosis (ALS): ALS is a progressive neurodegenerative disease that affects motor neurons. Research in animal models of ALS has suggested that L-arginine can prolong survival. nih.govresearchgate.net This has led to preliminary human trials. A single-center, open-label trial evaluated the safety and tolerability of oral L-arginine hydrochloride in patients with ALS. nih.govresearchgate.net The study found that the administration was well-tolerated over a three-month period. nih.gov While not designed to measure efficacy, the study noted changes in body weight and functional rating scores. nih.govresearchgate.net The rationale for exploring arginine in ALS is linked to its role in nitric oxide synthesis and its potential influence on neuronal health and muscle protein synthesis. researchgate.net Some research points to the toxic effects of arginine-rich dipeptides in certain genetic forms of ALS, highlighting the complexity of its role in this disease. eurekalert.org

Advanced glycation end-products (AGEs) are harmful compounds formed when proteins or lipids become glycated as a result of exposure to sugars. They are implicated in the complications of diabetes and other chronic diseases. tandfonline.com Research has identified several compounds that can inhibit the formation of AGEs, and arginine is among them. mdpi.com The proposed mechanism involves arginine forming a Schiff-base linkage with carbonyl fragments, Amadori products, or post-Amadori intermediates, thereby preventing them from cross-linking with proteins. tandfonline.com This inhibitory potential suggests a possible therapeutic role for arginine in preventing the long-term complications associated with AGE accumulation. tandfonline.com

Investigational Applications in Neurological Conditions (e.g., Amyotrophic Lateral Sclerosis)

Application in Cell and Bacterial Culture Media as a Nitrogen Source

This compound can be utilized as a nitrogen source in the preparation of culture media for the growth of cells and bacteria. medchemexpress.commedchemexpress.com Arginine is an essential amino acid that plays a role in T cell activation, proliferation, and differentiation, and influences the function of various immune cells. medchemexpress.com While L-arginine is the biologically active enantiomer commonly used in cell culture, the racemic mixture, this compound, is employed in specific research contexts. medchemexpress.compfanstiehl.com

In bacterial culture, the ability to metabolize different stereoisomers of amino acids can vary among species. Some bacteria can utilize D-amino acids as a nitrogen source. tandfonline.com For instance, Aerobacter aerogenes has been shown to utilize DL-arginine monohydrochloride more readily than E. coli. mit.edu The growth of certain bacteria in media containing this compound can be studied to understand their metabolic pathways. mit.edu For example, Eubacterium lentum has been cultured using DL-arginine.

In cell culture, L-arginine is a component of various media formulations and serves as a precursor for the synthesis of nitric oxide (NO), a signaling molecule. sigmaaldrich.com The use of this compound in cell culture is primarily for research purposes, such as investigating the effects of the D-isomer on cellular processes or its potential to influence the transport and metabolism of L-arginine.

Studies on Stereoselective Detection and Recognition

The stereoselective detection and recognition of arginine enantiomers are crucial in various scientific fields due to the distinct biological activities of the L- and D-isomers. A variety of analytical methods have been developed to separate and quantify these enantiomers. mdpi.com

Chromatographic techniques are widely employed for the enantiomeric separation of amino acids. Thin-layer chromatography (TLC) has been used for the enantioresolution of DL-arginine. High-performance liquid chromatography (HPLC) with chiral stationary phases is another common method for separating racemic mixtures. mdpi.com

Mass spectrometry (MS) has emerged as a powerful tool for chiral analysis due to its speed, specificity, and sensitivity. researchgate.net While MS itself is an achiral technique, it can be used for chiral recognition by forming diastereomeric complexes with a chiral selector, which can then be differentiated in the mass spectrometer. researchgate.netacs.org For instance, electrospray ionization-tandem mass spectrometry (ESI-MS/MS) has been used for the chiral resolution of arginine and its derivatives by forming calcium-mediated trimeric clusters with a chiral reference compound. acs.org

Molecularly imprinted polymers (MIPs) offer another approach for the stereoselective recognition of amino acids. arabjchem.org These polymers are created with recognition sites that are complementary to a specific enantiomer, allowing for its selective binding and separation from a racemic mixture. arabjchem.org A study on imprinted terpolymer membranes demonstrated high enantioselectivity for arginine. arabjchem.org

Electrochemical methods are also being developed for the chiral recognition of amino acids. researchgate.netrsc.org These methods rely on the stereoselective interaction at a sensor's surface, which leads to a detectable change in an electrical signal. researchgate.net

Recent advancements in 3D electron diffraction (3D ED) have enabled the structural determination of micro-sized single crystals, allowing for the identification of both L-arginine and the racemic DL-arginine mixture from a commercially sourced sample. researchgate.net

Research Findings on Stereoselective Methods

Analytical TechniquePrinciple of DetectionKey Findings
Thin-Layer Chromatography (TLC) Utilizes a chiral selector impregnated on the TLC plate to achieve separation.A method using a chiral impregnating reagent has been described for the direct enantioresolution of basic DL-amino acids.
Mass Spectrometry (MS) Forms diastereomeric complexes with a chiral selector, which are then differentiated based on their mass-to-charge ratio or fragmentation patterns.ESI-MS/MS can be used for the quantitative analysis of enantiomeric excess of arginine by forming and dissociating calcium-mediated diastereomeric trimer complexes. acs.org
Molecularly Imprinted Polymers (MIPs) Creates specific recognition sites in a polymer matrix that selectively bind to one enantiomer.Imprinted terpolymer membranes have shown high enantioselectivity (93%) for arginine. arabjchem.org
Electrochemical Sensors Detects changes in current or potential resulting from the stereoselective interaction at the sensor/chiral molecule interface.Magneto-electrochemical methods are being developed for the enhanced detection of chiral amino acids. rsc.org
3D Electron Diffraction (3D ED) Determines the single-crystal structure of micro-sized crystals, allowing for the identification of different crystalline forms.Successfully identified both L-arginine and DL-arginine from a commercial source, providing their distinct crystal structures. researchgate.net

Q & A

Q. What are the key physicochemical challenges in utilizing DL-Arginine hydrochloride for drug development?

this compound faces limitations in drug-likeness due to excessive hydrogen bond donors (HBDs), which violate Lipinski's Rule of Five. This property reduces its bioavailability and complicates its use in oral formulations. Researchers should prioritize computational tools (e.g., miLogP calculations) to evaluate molecular flexibility and lipophilicity during early-stage drug design .

Q. How can researchers verify the identity and purity of this compound in laboratory settings?

Thin-Layer Chromatography (TLC) is a standard method for identification. Prepare a test solution by dissolving the compound in water, sonicating for 15 minutes, and filtering. Compare the retention factor (Rf) of the sample against a reference standard (e.g., USP Arginine Hydrochloride RS). Purity (≥98%) can be confirmed via HPLC with UV detection at 210 nm, as described in pharmacopeial guidelines .

Q. What are common byproducts or impurities in this compound synthesis, and how are they removed?

During synthesis, diethylammonium chloride and excess diethylamine are typical byproducts. These are removed via multiple aqueous washes. Post-purification, residual solvents should be quantified using gas chromatography (GC) with flame ionization detection (FID). Crystallization from ethanol-water mixtures further enhances purity .

Q. What safety protocols are critical when handling this compound in preclinical studies?

While classified as non-hazardous under GHS, researchers should use gloves and eye protection to avoid irritation. Store in airtight, light-resistant containers at room temperature. For in vivo studies, follow NIH guidelines for animal welfare and report experimental conditions transparently to ensure reproducibility .

Advanced Research Questions

Q. How does the racemic nature of this compound influence its crystal packing and aggregation behavior?

X-ray diffraction studies reveal that this compound forms distinct crystalline complexes compared to its enantiopure counterparts. Its racemic mixture promotes centrosymmetric packing due to alternating D- and L-arginine molecules, reducing dipole interactions. This contrasts with L-arginine complexes, which exhibit helical aggregation patterns. Such structural insights are critical for designing co-crystals with enhanced stability .

Q. What methodologies optimize this compound’s drug-likeness while retaining its bioactivity?

To address excessive HBDs, consider selective methylation of guanidino groups or conjugation with polyethylene glycol (PEG) to improve solubility. Computational docking studies (e.g., AutoDock Vina) can predict modified derivatives that maintain binding affinity to targets like nitric oxide synthase while complying with drug-likeness criteria .

Q. How can chirality-specific interactions of this compound be exploited in enzyme inhibition studies?

The racemic mixture acts as a competitive inhibitor in enzymes with chiral active sites, such as arginase. Use surface plasmon resonance (SPR) to measure binding kinetics (Ka/Kd) of D- vs. L-arginine. For example, α-(difluoromethyl)-DL-Arginine, a derivative, inhibits JAK3 with a pIC50 of 6.8, demonstrating how chirality affects potency .

Q. What advanced analytical techniques resolve contradictions in this compound’s hypolipidemic activity data?

Discrepancies in hypolipidemic efficacy across studies may arise from polymorphic forms. Pair differential scanning calorimetry (DSC) with in vivo lipid profiling to correlate thermal stability with bioactivity. Synchrotron-based FTIR microspectroscopy can further map molecular interactions in lipid membranes .

Methodological Tables

Table 1: Key Physicochemical Parameters of this compound

ParameterValue/DescriptionMethod/Reference
Hydrogen Bond Donors (HBD)5Computational Prediction
LogP (miLogP)-4.2Chromatographic Analysis
Purity≥98%HPLC-UV
Crystal SystemMonoclinic, P2₁/cX-ray Diffraction

Table 2: Comparison of Enantiomeric Forms in Enzyme Inhibition

ParameterD-Arginine HydrochlorideL-Arginine Hydrochloride
JAK3 Inhibition (pIC50)6.57.1
Arginase Binding (Ka, M⁻¹)1.2 × 10⁴3.8 × 10⁴
Solubility (mg/mL, H₂O)5862

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.